ethyl 4-{[ethyl(3-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[ethyl(3-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline-based small molecule characterized by a substituted quinoline core with distinct functional groups. The quinoline scaffold is substituted at the 2-position with a phenyl group, at the 4-position with a carbamoylmethoxy moiety containing an ethyl(3-methylphenyl) substituent, and at the 6-position with an ethyl carboxylate. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for applications in medicinal chemistry, particularly in targeting membrane transporters like P-glycoprotein (P-gp) .
Properties
IUPAC Name |
ethyl 4-[2-(N-ethyl-3-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-31(23-13-9-10-20(3)16-23)28(32)19-35-27-18-26(21-11-7-6-8-12-21)30-25-15-14-22(17-24(25)27)29(33)34-5-2/h6-18H,4-5,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXUJIZFVPXXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)COC2=CC(=NC3=C2C=C(C=C3)C(=O)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[ethyl(3-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Functionalization: The quinoline core is then functionalized by introducing the phenyl and carboxylate groups through Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with ethyl acetoacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[ethyl(3-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-{[ethyl(3-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-{[ethyl(3-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Methyl 6-Methoxy-2-Phenylquinoline-4-Carboxylate (Compound 6a, )
- Structure : Differs at positions 4 and 4. The 4-position has a methoxy group, and the 6-position has a methyl carboxylate.
- Key Differences :
- The target compound’s 4-substituent includes a carbamoyl group with ethyl(3-methylphenyl), enhancing steric bulk and lipophilicity compared to the methoxy group in 6a.
- Biological Relevance: Methoxy and carbamoyl groups influence P-gp inhibition potency. Bulkier substituents (e.g., carbamoylmethoxy) may improve binding to hydrophobic pockets in P-gp .
Ethyl 6-Chloro-2-[(2-Chloro-7,8-Dimethylquinolin-3-yl)Methoxy]-4-Phenylquinoline-3-Carboxylate ()
- Structure: Features a dichlorinated quinoline core and a 3-carboxylate group.
- The 3-carboxylate group (vs. 6-carboxylate in the target) may shift binding interactions in biological targets .
4-((4-(Tert-Butyl)Benzyl)Oxy)-6-Methoxy-2-Methylquinoline (Compound 20, )
- Structure : Substituted with a tert-butylbenzyloxy group at position 4 and a methyl group at position 2.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s carbamoyl group balances hydrophobicity (LogP = 3.8) better than tert-butyl derivatives (LogP = 5.0), suggesting improved membrane permeability without excessive insolubility .
- P-gp Inhibition : The target’s IC₅₀ of 0.45 μM outperforms 6a (2.3 μM), highlighting the importance of the carbamoylmethoxy group in enhancing affinity for P-gp .
Biological Activity
Ethyl 4-{[ethyl(3-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core structure, which is known for its pharmacological significance. Its molecular formula is with a molecular weight of approximately 390.45 g/mol. The presence of various functional groups, such as the carbamoyl and methoxy groups, enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and other disease pathways, contributing to its anticancer properties. It can bind to the active or allosteric sites of enzymes, altering their activity and preventing substrate access.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating downstream signaling pathways crucial for cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. For instance:
- Cell Line Studies : The compound has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrating IC50 values in the micromolar range, indicating effective cytotoxicity against these cells .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Notably:
- Bacterial Inhibition : Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
Antiviral Effects
Preliminary research suggests that this compound may possess antiviral properties. It has been shown to inhibit viral replication in cell culture models, although further studies are needed to elucidate the specific mechanisms involved.
Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Antiviral | Reduces viral replication | Ongoing research |
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was evaluated for its anticancer effects using MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability (p < 0.01) compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
